molecular formula C10H12N2O5S B1206736 Sulfasuccinamide CAS No. 3563-14-2

Sulfasuccinamide

Cat. No.: B1206736
CAS No.: 3563-14-2
M. Wt: 272.28 g/mol
InChI Key: RXXXPZYBZLDQKP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfasuccinamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects the biochemical pathway of bacterial nucleotide synthesis. Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, this compound indirectly disrupts DNA replication in bacteria, leading to their death .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The elimination half-life and apparent oral clearance of sulfonamides can vary depending on the specific compound and patient factors .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it disrupts critical cellular processes in bacteria, such as DNA replication. This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the effectiveness of this compound can be reduced in patients taking antibiotics, as these can interfere with the intestinal bacteria that help metabolize the drug .

Safety and Hazards

While specific safety and hazard information for Sulfasuccinamide was not found, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

Biochemical Analysis

Biochemical Properties

Sulfasuccinamide plays a significant role in biochemical reactions due to its ability to inhibit bacterial growth. It interacts with enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, this compound prevents the production of folic acid, thereby hindering bacterial proliferation. Additionally, this compound acts as a carbonic anhydrase inhibitor, affecting the enzyme’s role in regulating pH and ion balance within cells .

Cellular Effects

This compound influences various cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting folic acid synthesis, which is essential for DNA, RNA, and protein synthesis . This inhibition leads to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism. In mammalian cells, this compound’s inhibition of carbonic anhydrase can affect cellular pH regulation and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, acting as a competitive inhibitor . This binding prevents the enzyme from interacting with its natural substrate, para-aminobenzoic acid (PABA), thereby blocking folic acid synthesis. Additionally, this compound inhibits carbonic anhydrase by binding to its active site, disrupting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive changes in bacterial populations, potentially resulting in resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as kidney damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis and carbonic anhydrase activity. It interacts with enzymes such as dihydropteroate synthase and carbonic anhydrase, affecting their catalytic functions . The inhibition of these enzymes disrupts metabolic flux and alters metabolite levels, leading to impaired bacterial growth and altered cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is also transported by specific membrane transporters . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization ensures that this compound effectively inhibits its target enzymes and disrupts cellular processes.

Properties

IUPAC Name

4-oxo-4-(4-sulfamoylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXXPZYBZLDQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046275
Record name Sulfasuccinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3563-14-2
Record name 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3563-14-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfasuccinamide [INN]
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Record name 3563-14-2
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Record name Sulfasuccinamide
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Record name Sulfasuccinamide
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Record name SULFASUCCINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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